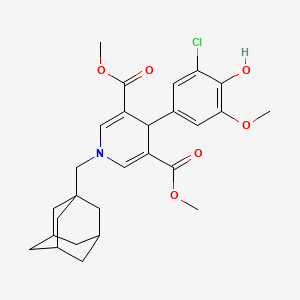
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate
Vue d'ensemble
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate is a chemical compound with potential applications in scientific research. It is a derivative of the natural product rotenone, which has been used for centuries as an insecticide and fish poison. Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has been synthesized using a variety of methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate involves inhibition of complex I of the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can cause cellular damage and apoptosis. The specific binding site and mode of inhibition are still being studied, but it is thought to involve interactions with the iron-sulfur clusters in complex I.
Biochemical and Physiological Effects:
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has been shown to have a variety of biochemical and physiological effects, including inhibition of ATP production, induction of reactive oxygen species, and activation of apoptotic pathways. It has also been shown to have neuroprotective effects in some models of Parkinson's disease, possibly due to its ability to inhibit complex I and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has several advantages for use in lab experiments, including its ability to selectively inhibit complex I and induce oxidative stress. However, its potential toxicity and variable purity and yield can be limitations for some experiments. Careful consideration of the specific research question and experimental design is necessary when using this compound.
Orientations Futures
There are several potential future directions for research on methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate. These include further studies on its mechanism of action and binding site, exploration of its potential therapeutic applications in diseases such as Parkinson's and cancer, and investigation of its effects on mitochondrial function and oxidative stress in different cell types and disease models. Additionally, the development of more efficient and reliable synthesis methods could facilitate broader use of this compound in scientific research.
Applications De Recherche Scientifique
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate has potential applications in scientific research, particularly in the study of mitochondrial function and oxidative stress. It has been shown to inhibit complex I of the electron transport chain in mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species. This can be useful for studying the effects of mitochondrial dysfunction on cellular processes and disease states, such as Parkinson's disease and cancer.
Propriétés
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO6/c1-5-3-6(4-7(8(5)16)15(19)20)10(18,9(17)21-2)11(12,13)14/h3-4,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNJOXWYJRUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])C(C(=O)OC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-3-methyl-5-nitrophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



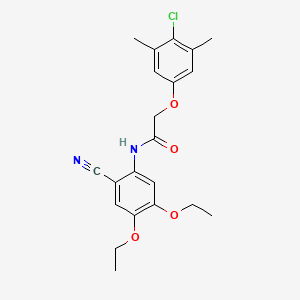
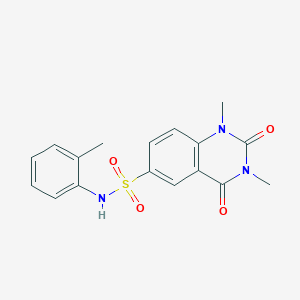
![N-[(allylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B4300266.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4300278.png)
![3-amino-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4300286.png)
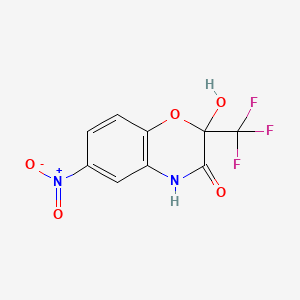
![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4300306.png)
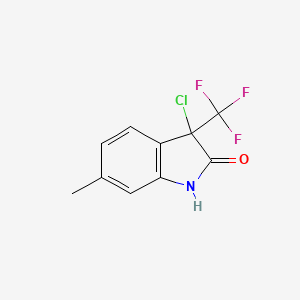
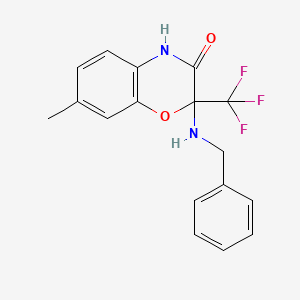
![1-ethyl-3-(2-hydroxy-4-methoxyphenyl)-5-(1-naphthyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300331.png)
![1-(2,5-dimethylphenyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B4300337.png)
![5-(4-bromophenyl)-1-ethyl-3-(2-hydroxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4300344.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2,3-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4300348.png)
